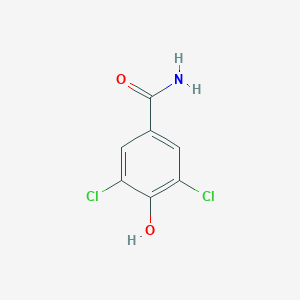

3,5-Dichloro-4-hydroxybenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dichloro-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDBELOIUFHQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)O)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406792 | |

| Record name | 3,5-dichloro-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3337-60-8 | |

| Record name | 3,5-dichloro-4-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 3,5 Dichloro 4 Hydroxybenzamide

Established Synthetic Routes to 3,5-Dichloro-4-hydroxybenzamide

The synthesis of this compound can be achieved through several reliable methods, starting from various precursors. These routes leverage fundamental organic reactions to construct the target molecule.

Hydrazinolysis of Methyl 3,5-Dichloro-4-hydroxybenzoate

One of the most direct methods for preparing the title compound is through the hydrazinolysis of its corresponding methyl ester, methyl 3,5-dichloro-4-hydroxybenzoate. This reaction involves treating the ester with hydrazine (B178648) monohydrate.

The process is typically carried out by refluxing the methyl ester with hydrazine monohydrate in a solvent such as methanol (B129727). The reaction proceeds to completion, often yielding a white solid product in quantitative amounts, which is pure enough for subsequent use without requiring further purification steps.

| Parameter | Condition |

| Starting Material | Methyl 3,5-dichloro-4-hydroxybenzoate |

| Reagent | Hydrazine monohydrate |

| Solvent | Methanol |

| Temperature | Reflux |

| Reaction Time | ~3 hours |

| Yield | Quantitative |

Table 1: Reaction Conditions for Hydrazinolysis

Alkaline Hydrolysis of 3,5-Dichlorobenzonitrile Followed by Amidation

An alternative synthetic strategy begins with 3,5-dichlorobenzonitrile. This multi-step process first involves the hydrolysis of the nitrile group to a carboxylic acid, which is then converted to the final amide.

The initial step is the alkaline hydrolysis of 3,5-dichlorobenzonitrile. This is achieved by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide, under reflux conditions. google.com Subsequent acidification of the reaction mixture yields 3,5-dichloro-4-hydroxybenzoic acid. google.comnih.gov

The resulting carboxylic acid is then transformed into the amide. A common method involves converting the acid to a more reactive intermediate, such as an acyl chloride, by treating it with thionyl chloride (SOCl₂). google.com This acyl chloride is then reacted with ammonia (B1221849) to produce this compound. google.com

Condensation Reactions Involving 3,5-Dichlorobenzoyl Derivatives

Condensation reactions utilizing activated 3,5-dichlorobenzoyl derivatives serve as another effective route. A key intermediate for this method is 3,5-dichlorobenzoyl chloride. researchgate.netnist.govnih.gov

This highly reactive acyl chloride can readily undergo a condensation reaction with an appropriate amine source, such as ammonia, to form the amide bond. For instance, the reaction of 3,5-dichlorobenzoyl chloride with various arylamines has been demonstrated to produce a series of dichlorobenzamide derivatives in good yields. researchgate.net This principle applies to the synthesis of this compound, where the hydroxyl group would either be present on the starting benzoyl chloride or be introduced in a separate step. The synthesis of various benzamido-benzoic acids has been achieved by coupling a substituted benzoic acid with an aniline (B41778) derivative using standard amide bond formation methods. nih.gov

Chemical Reactivity and Transformation Pathways of this compound

The chemical behavior of this compound is dictated by its functional groups: the halogenated aromatic ring, the hydroxyl group, and the amide moiety.

Nucleophilic Substitution Reactions of Halogen Atoms

The benzene (B151609) ring of this compound is electron-deficient due to the electron-withdrawing effects of the two chlorine atoms and the amide group. This electronic characteristic makes the compound susceptible to nucleophilic aromatic substitution (NAS), where the chlorine atoms act as leaving groups.

While these reactions typically require harsh conditions, such as high temperatures, the chlorine atoms at the 3 and 5 positions can be replaced by various nucleophiles. This reactivity is a known feature of similar electron-deficient aromatic halides. encyclopedia.puborganic-chemistry.org For example, related dichlorinated compounds can react with nucleophiles like sodium methoxide (B1231860) to replace chlorine with methoxy (B1213986) groups. This pathway allows for the introduction of diverse functional groups onto the aromatic core, leading to a variety of derivatives.

Oxidation Pathways of the Hydroxyl Moiety

The phenolic hydroxyl group is a site of significant reactivity, particularly towards oxidation. Oxidation of phenolic compounds can lead to the formation of quinones, which are highly reactive intermediates. acs.orgneu.edu.tr

In the context of this compound, the hydroxyl group can be oxidized to form quinone or quinone-like derivatives. The oxidation of p-hydroxybenzoic acid and its derivatives is known to proceed through such intermediates, which can then undergo further reactions. acs.org This transformation is a key pathway in the metabolism and degradation of related phenolic compounds, where the oxidation of a hydroxyl group can ultimately lead to the formation of a carboxylate. rsc.org

Reduction Reactions of the Amide Functional Group

The reduction of the amide functional group in this compound to its corresponding amine, 3,5-dichloro-4-hydroxybenzylamine, is a key synthetic transformation. While specific literature detailing this exact conversion is sparse, the reaction can be effectively carried out using standard and well-established reducing agents suitable for amide reduction, such as borane (B79455) complexes.

Borane reagents, particularly borane-tetrahydrofuran (B86392) complex (BH₃·THF) and borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂), are highly effective for the reduction of amides to amines. organic-synthesis.comorganic-chemistry.org These reagents are electrophilic and readily attack the electron-rich carbonyl center of the amide group. organic-synthesis.com The reaction typically proceeds by adding the borane reagent to a solution of the amide in a dry aprotic solvent like tetrahydrofuran (B95107) (THF). The reaction can be performed at temperatures ranging from 0 °C to reflux, depending on the reactivity of the substrate. organic-synthesis.comgoogle.com

A general procedure involves the dropwise addition of the borane complex to the amide solution at 0 °C, followed by stirring at room temperature or gentle heating to ensure the reaction goes to completion. organic-synthesis.com After the reduction is complete, the reaction is carefully quenched with a protic solvent such as methanol or ethanol (B145695) to decompose the excess borane and any borane-amine complexes. organic-synthesis.com An aqueous workup followed by extraction and purification yields the desired amine product.

It is important to note that the presence of other functional groups on the aromatic ring, such as the hydroxyl and chloro groups in this compound, can influence the reaction. The acidic phenolic proton will react with the borane, consuming an extra equivalent of the reagent. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes lead to unexpected side reactions with substituted phenols. For instance, the reduction of the related compound 3,5-dichloro-4-hydroxybenzoic acid with LiAlH₄ was reported to yield bis(3,5-dichloro-4-hydroxyphenyl)methane as an unexpected cross-linked product, rather than the expected benzyl (B1604629) alcohol. researchgate.netresearchgate.net This highlights the need for careful selection of reagents; boranes are generally preferred for their chemoselectivity in reducing amides in the presence of other functional groups. organic-chemistry.org

| Reagent | Solvent | Typical Conditions | Product |

| Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | 0 °C to Room Temp, 8h | 3,5-Dichloro-4-hydroxybenzylamine |

| Borane-dimethyl sulfide (BH₃·SMe₂) | Tetrahydrofuran (THF) | 0 °C to 50 °C | 3,5-Dichloro-4-hydroxybenzylamine |

Photochemical Transformations and Degradation Pathways

The environmental fate of halogenated aromatic compounds like this compound is significantly influenced by photochemical processes. Direct photolysis, driven by the absorption of sunlight, can lead to the transformation and degradation of the molecule. While direct studies on this compound are limited, extensive research on the structurally analogous compound 3,5-dichloro-4-hydroxybenzonitrile (B167504) (chloroxynil) provides significant insight into the expected degradation pathways. researchgate.netresearchgate.net

The primary photochemical reaction for chloroxynil in aqueous environments is the photohydrolysis of the carbon-halogen bond. researchgate.netresearchgate.net This process involves the cleavage of a C-Cl bond and its replacement with a hydroxyl group, leading to a monohalogenated dihydroxy- intermediate. This initial product can then undergo a second photohydrolysis reaction, where the remaining C-Cl bond is cleaved to form a dihydroxy- derivative. researchgate.netresearchgate.net

Based on these findings, the principal photodegradation pathway for this compound is expected to proceed as follows:

Initial Photohydrolysis: Absorption of UV light leads to the cleavage of one of the C-Cl bonds, which is then replaced by a hydroxyl group. This results in the formation of 3-chloro-4,5-dihydroxybenzamide.

Secondary Photohydrolysis: The resulting monochlorinated intermediate can absorb further light, leading to the hydrolysis of the second C-Cl bond to yield 3,4,5-trihydroxybenzamide.

Reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom, is generally observed as a minor pathway, particularly in the presence of humic acids which can act as photosensitizers. researchgate.netresearchgate.net The presence of other substances in natural waters, such as dissolved organic matter and nitrate (B79036) ions, can also induce indirect photolysis, generating reactive species like hydroxyl radicals (•OH) and superoxide (B77818) anions (O₂•⁻) that can accelerate degradation. nih.govpjoes.com For instance, studies on dichlorophen (B75788) have shown that its degradation can be significantly enhanced and follow a hydroxylation process mediated by superoxide anions. nih.gov

| Starting Compound | Condition | Primary Photoproducts | Pathway |

| 3,5-Dichloro-4-hydroxybenzonitrile (Chloroxynil) | UV light (>290 nm) in water | 3-Chloro-4,5-dihydroxybenzonitrile | Photohydrolysis researchgate.netresearchgate.net |

| This compound (Predicted) | Sunlight in aqueous solution | 3-Chloro-4,5-dihydroxybenzamide | Photohydrolysis |

| 3-Chloro-4,5-dihydroxybenzamide (Predicted) | Sunlight in aqueous solution | 3,4,5-Trihydroxybenzamide | Photohydrolysis |

Design, Synthesis, and Reactivity of Structural Analogues and Derivatives

Exploration of Halogenated Benzamide (B126) Derivatives

The introduction of halogen atoms into the benzamide structure is a key synthetic strategy. Halogenation can be achieved through various methods, including electrophilic substitution and radical substitution reactions. mdpi.com The position and nature of the halogen substituent can influence the reactivity of the molecule and direct subsequent functionalization. For instance, visible-light-driven reactions have emerged as an effective method for the selective halogenation of benzamides under mild conditions. mdpi.com

Research into a variety of halogenated benzamide derivatives has been conducted to explore their properties. nih.gov Studies on N-(chlorophenyl)pyridinecarboxamides have shown that the position of the chlorine atom influences the crystal structure and intermolecular interactions, such as hydrogen bonding. dcu.ie The impact of different halogens (Cl, Br, I) on the crystal packing of N-(pyridin-2-yl)picolinamides, nicotinamides, and isonicotinamides has been systematically investigated. It was found that in many cases, halogen atoms participate in structure-directing interactions, such as X···O (where X is a halogen), which link hydrogen-bonded motifs together. mdpi.com The strength of these interactions often correlates with the size of the halogen, with iodine forming stronger halogen bonds than bromine. mdpi.com Furthermore, palladium-catalyzed methods have been developed for the ortho-C–H halogenation of Weinreb amides, providing a route to specifically functionalized halogenated intermediates. acs.org

The hydroxyl and amide groups of the benzamide core are key sites for chemical modification. The hydroxyl group is susceptible to reactions like oxidation and esterification and often requires protection during synthesis to achieve chemoselectivity. nih.govmdpi.com Methoxy (B1213986) groups are commonly used as protecting groups for hydroxyl functionalities, which can later be removed using reagents like boron tribromide to yield the final hydroxy-substituted benzamides. nih.gov The covalent modification of wood, for example, has been achieved through the esterification of its hydroxyl groups with activated benzamides. mdpi.com

The amide group itself offers numerous possibilities for modification. The basicity of substituted benzamides is influenced by substituents on the aromatic ring, with studies indicating that protonation likely occurs at the nitrogen atom. cdnsciencepub.com Photocatalytic methods have been developed to append substituents to the nitrogen atom of the amide. rsc.org Additionally, N-alkoxymethyl benzamide derivatives can be synthesized through the reaction of substituted benzamides with α-haloacetals, creating stable intermediates for further organic synthesis. google.com

Benzamide Derivatives Featuring Heterocyclic Moieties

The incorporation of heterocyclic rings, such as pyridine (B92270) and imidazole (B134444), into the benzamide structure leads to novel analogues with distinct chemical properties. These modifications are achieved through various synthetic strategies, expanding the chemical space of benzamide derivatives.

A significant class of benzamide analogues incorporates a pyridine ring. The synthesis of these compounds often involves the coupling of a substituted benzoic acid with an aminopyridine. For example, the synthesis of N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide typically involves the acylation of 3,5-dichloropyridine-4-amine with 3,4-dihydroxybenzoic acid, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). A similar compound, N-(3,5-Dichloro-4-pyridinyl)-4-(difluoromethoxy)-3-hydroxybenzamide, has also been synthesized and cataloged. nih.govnih.gov

Numerous synthetic methodologies exist for creating pyridine-containing compounds. ijpsonline.com Modern synthetic approaches include transition metal-free, one-pot syntheses of diaryl-pyridine derivatives from terminal alkynes and benzamides. nih.gov Other methods involve the multi-component reaction of a β-ketoester, an aldehyde, and ammonia (B1221849), a classic approach known as the Hantzsch pyridine synthesis. ijpsonline.com A series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) have been synthesized via esterification, cyanation, cyclization, and aminolysis reactions, demonstrating good fungicidal and insecticidal activities. nih.gov

| Target Compound | Starting Materials | Reaction Type | Reference |

| N-(3,5-Dichloro-4-pyridinyl)-3,4-dihydroxybenzamide | 3,5-dichloropyridine-4-amine, 3,4-dihydroxybenzoic acid | Acylation with coupling agent (EDCI) | |

| 3,4-Diaryl Pyridine Derivatives | Aromatic terminal alkynes, Benzamides | One-pot transition metal-free cyclo-condensation | nih.gov |

| Benzamides with Pyridine-Linked 1,2,4-Oxadiazole | Substituted benzoic acids, Aminopyridines | Multi-step (Esterification, Cyclization, etc.) | nih.gov |

| N-(chlorophenyl)pyridinecarboxamides | Substituted pyridinecarbonyl chlorides, Substituted aminochlorobenzenes | Amidation | dcu.ie |

Imidazole-based benzamide derivatives represent another important class of analogues. The imidazole ring can be synthesized through various methods, such as the Debus synthesis, which uses glyoxal, formaldehyde, and ammonia, or by reacting α-haloketones with amidines. derpharmachemica.com

The synthesis of novel imidazole-based N-phenylbenzamide derivatives has been achieved through a one-pot, three-component reaction of phthalic anhydride, a substituted aniline (B41778), and 2,3-diaminomaleonitrile in the presence of an acid catalyst. nih.gov This atom-economical approach provides the desired products in good yields and short reaction times. nih.gov Other synthetic strategies involve the Debus–Radziszewski reaction, which has been successfully used to create imidazole derivatives by reacting 2-hydroxy-1-naphthaldehyde (B42665) with benzil (B1666583) and a substituted aniline in the presence of ammonium (B1175870) acetate. mdpi.com The functionalization of the imidazole ring itself is also a key area of study, with methods developed for N-arylation using catalysts like copper(I) iodide. nih.gov

| Synthesis Method | Reactants | Key Features | Reference |

| One-Pot Multicomponent Reaction | Phthalic anhydride, Substituted anilines, 2,3-Diaminomaleonitrile | Atom-economical, Good yields (80-85%), Short reaction time | nih.gov |

| Debus–Radziszewski Reaction | 2-Hydroxy-1-naphthaldehyde, Benzil, Substituted aniline, Ammonium acetate | Successful method for synthesizing target imidazole derivatives | mdpi.com |

| Debus Synthesis | Glyoxal, Formaldehyde, Ammonia | Classic method, still used for C-substituted imidazoles | derpharmachemica.com |

| α-Haloketone Cyclization | α-Halo ketones, Amidines | Yields substituted imidazoles | derpharmachemica.com |

Reaction Pathways and Synthetic Utility of Derived Intermediates

The synthesis of benzamide derivatives often proceeds through key reaction pathways involving versatile intermediates. For example, the preparation of many benzamides involves the initial conversion of a benzoic acid to a more reactive benzoyl chloride, which is then reacted with an amine. tandfonline.comnih.gov This two-step process is a common and effective method for forming the amide bond. nih.gov

More advanced synthetic strategies have been developed to access complex benzamide structures. Rhodium(III)-catalyzed C-H functionalization of benzamide derivatives has been studied, revealing divergent reaction pathways that are controlled by the choice of an internal oxidant. nih.gov These reactions proceed through intermediates such as 7-membered rhodacycles. nih.gov Another innovative one-step strategy allows for the direct conversion of benzamides into N-formanilide derivatives. rsc.org This process involves the cleavage of the amide C-N bond to generate a benzyl (B1604629) azide (B81097) intermediate, which then undergoes a Curtius rearrangement to form an isocyanate that is subsequently reduced. rsc.org

The intermediates derived from these reactions are highly useful in organic synthesis. N-alkoxymethyl benzamide derivatives, for instance, are stable compounds that serve as valuable starting materials for producing various organic molecules. google.com Similarly, intermediates formed during the synthesis of benzamide derivatives can be used as building blocks for more complex structures. The ability to functionalize halogenated benzoic acid derivatives through methods like cross-coupling or nucleophilic aromatic substitution makes them versatile precursors for a wide range of compounds. beilstein-journals.org

Chemical Transformations of 3,5-Dichloro-4-hydroxybenzaldehyde (B186874)

3,5-Dichloro-4-hydroxybenzaldehyde is a significant intermediate in organic chemistry, valued for the reactivity endowed by its aldehyde, hydroxyl, and chloro functional groups. solubilityofthings.com Its structural characteristics, including enhanced reactivity from its chlorine substituents, make it a point of interest for various synthetic applications. solubilityofthings.com The compound is generally soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO), though its solubility in water is limited due to the hydrophobic nature of the aromatic ring. solubilityofthings.com

The chemical properties of 3,5-Dichloro-4-hydroxybenzaldehyde are well-documented.

Table 1: Physicochemical Properties of 3,5-Dichloro-4-hydroxybenzaldehyde

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₄Cl₂O₂ | biosynth.comchemeo.com |

| Molecular Weight | 191.01 g/mol | biosynth.comchemeo.com |

| CAS Number | 2314-36-5 | biosynth.comchemeo.com |

| Appearance | Data not available | |

| Melting Point (Tfus) | Data not available from sources | chemeo.com |

| Boiling Point (Tboil) | Data not available from sources | chemeo.com |

| logP (Octanol/Water Partition Coefficient) | 2.511 | chemeo.com |

| Water Solubility (log10WS) | -2.63 mol/L | chemeo.com |

Research into the chemical transformations of 3,5-Dichloro-4-hydroxybenzaldehyde highlights its role in various reactions:

Phototransformation: Studies on the phototransformation of halophenolic disinfection byproducts in seawater have shown that the rate of degradation is influenced by the halogen substituents. The phototransformation rate for 3,5-dihalo-4-hydroxybenzaldehydes follows the descending order: diiodo > dibromo > dichloro. nih.gov This indicates that 3,5-dichloro-4-hydroxybenzaldehyde is more stable under light exposure compared to its brominated and iodinated counterparts. nih.gov

Oxidation: 3,5-Dichloro-4-hydroxybenzaldehyde can be produced through the oxidation of corresponding p-cresol (B1678582) derivatives. google.com For instance, the oxidation of 3,5-dichloro-p-cresol in the presence of a cobalt catalyst can yield 3,5-dichloro-4-hydroxybenzaldehyde, which is an important intermediate for pharmaceuticals and agricultural chemicals. google.com

Intermediate in Synthesis: This aldehyde serves as a precursor in the synthesis of various compounds, including dyes and pharmaceuticals. solubilityofthings.com It is used as an intermediate in the production of 4-hydroxybenzoic acid from other starting materials. biosynth.com Its reactivity allows for further modifications, making it a versatile building block in organic synthesis. solubilityofthings.com

Decarboxylation: At elevated temperatures, 3,5-dichloro-4-hydroxybenzaldehyde can undergo decarboxylation to produce formic acid. biosynth.com

Derivatives of 3,5-Dichloro-4-hydroxybenzoic Acid in Organic Synthesis

3,5-Dichloro-4-hydroxybenzoic acid is a key substrate in organic synthesis, utilized for its unique halogenated structure to create a variety of derivatives. fishersci.ptpubcompare.ai It serves as a starting material for synthesizing esters, hydrazides, and other complex molecules.

One area of research involves the reaction of methyl 3,5-dichloro-4-hydroxybenzoate. Studies have shown that this ester can be transformed into various derivatives. For example, its reaction with p-toluenesulfonyl isocyanate leads to the formation of methyl 3,5-dichloro-4-(4-methyl-benzenesulfonylaminocarbonyloxy)benzoate. researchgate.net Further reactions of the resulting derivatives can yield other complex structures. researchgate.net

The synthesis of hydrazides from the corresponding esters is another important transformation. Methyl 3,5-dichloro-4-methoxybenzoate, derived from the parent acid, reacts with hydrazine (B178648) hydrate (B1144303) to produce 3,5-dichloro-4-methoxybenzoic acid hydrazide in high yield. researchgate.net This hydrazide can then be used to create other compounds, such as (3,5-dichloro-4-methoxy-phenyl)-(3,5-dimethyl-pyrazol-1-yl)-methanone by reacting it with acetylacetone. researchgate.net

Table 2: Selected Derivatives of 3,5-Dichloro-4-hydroxybenzoic Acid

| Starting Material | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 3,5-dichloro-4-hydroxybenzoate | p-Toluenesulfonyl isocyanate | Methyl 3,5-dichloro-4-(4-methyl-benzenesulfonylaminocarbonyloxy)benzoate | 83% | researchgate.net |

| Methyl 3,5-dichloro-4-methoxybenzoate | Hydrazine hydrate | 3,5-Dichloro-4-methoxybenzoic acid hydrazide | 95% | researchgate.net |

| 3,5-Dichloro-4-methoxybenzoic acid hydrazide | Acetylacetone | (3,5-Dichloro-4-methoxy-phenyl)-(3,5-dimethyl-pyrazol-1-yl)-methanone | researchgate.net | |

| 3,5-Dichloro-4-hydroxybenzoic acid | LiAlH₄ | Bis(3,5-dichloro-4-hydroxyphenyl)methane | researchgate.net | |

| 4-Acetylamino-2-hydroxy-benzoic acid | Chlorination, then saponification | 4-Amino-3,5-dichloro-2-hydroxy-benzoic acid | researchgate.net |

Interestingly, attempts to reduce 3,5-dichloro-4-hydroxybenzoic acid with lithium aluminum hydride (LiAlH₄) to the corresponding benzyl alcohol resulted in an unexpected product. Instead of the expected 3,5-dichloro-4-hydroxybenzyl alcohol, the main product formed was bis(3,5-dichloro-4-hydroxyphenyl)methane, indicating a cross-linking reaction occurred. researchgate.net

Furthermore, derivatives of 3,5-dichloro-4-hydroxybenzoic acid are synthesized through various chlorination and functional group manipulation reactions. For example, 4-amino-3,5-dichloro-2-hydroxy-benzoic acid can be prepared by the chlorination of 4-acetylamino-2-hydroxy-benzoic acid followed by saponification. researchgate.net Direct chlorination of 4-aminobenzoic acid or its methyl ester can lead to various chlorinated cyclohexene (B86901) derivatives, which upon reduction can yield methyl 3,5-dichloro-4-hydroxybenzoate. researchgate.net

These examples underscore the versatility of 3,5-dichloro-4-hydroxybenzoic acid and its esters as foundational materials for constructing more complex molecules with potential applications in medicinal chemistry and materials science. pubcompare.airesearchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 3,5-Dichloro-4-hydroxybenzamide. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the molecular framework and confirm the substitution pattern on the benzene (B151609) ring.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Proton NMR (¹H NMR) spectroscopy for this compound reveals key features of its structure. The symmetry of the molecule is a dominant factor in its ¹H NMR spectrum. Due to the substitution pattern, the two protons on the aromatic ring are chemically equivalent, resulting in a single, sharp signal (a singlet).

In a study using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent, the aromatic protons appear as a singlet at a chemical shift of approximately δ 7.61 ppm. The protons of the amide (-CONH₂) and hydroxyl (-OH) groups are also observed. These labile protons can exchange with each other and with any trace water in the solvent, often leading to a broad singlet. In the same DMSO-d₆ spectrum, a broad singlet at δ 6.50 ppm integrates to four protons, accounting for both the amide (NH₂) and the hydroxyl (OH) protons.

In another analysis, the amide protons were reported as two separate broad singlets at δ 7.394 and δ 7.976 ppm, with the two equivalent aromatic protons (H-2 and H-6) appearing as a singlet at δ 7.881 ppm. The separation of amide proton signals can be due to restricted rotation around the C-N bond.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| Aromatic H (2H) | 7.61 | Singlet | DMSO-d₆ |

| Amide & Hydroxyl H (4H) | 6.50 | Broad Singlet | DMSO-d₆ |

| Aromatic H (2H, H-2, H-6) | 7.881 | Singlet | Not Specified |

| Amide H (1H) | 7.394 | Broad Singlet | Not Specified |

| Amide H (1H) | 7.976 | Broad Singlet | Not Specified |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) provides further confirmation of the molecular structure by detecting the carbon skeleton. The spectrum of this compound displays a set of distinct signals corresponding to the different carbon environments within the molecule.

The carbonyl carbon (C=O) of the amide group is typically found furthest downfield due to its deshielded nature, appearing at approximately δ 165.52 ppm. The carbon atom attached to the hydroxyl group (C-OH) is also significantly deshielded and is observed around δ 162.78 ppm. The aromatic region shows signals for the carbon atoms of the benzene ring. The two carbons bearing chlorine atoms (C-Cl) are equivalent, as are the two carbons bearing hydrogen atoms (C-H). A general range for the aromatic carbons has been reported between δ 112.91 and δ 126.76 ppm.

A more detailed assignment identified the carbonyl carbon at δ 165.32 ppm, the carbon attached to the amide group (C-1) at δ 137.10 ppm, the carbons attached to hydrogen (C-2, C-6) at δ 130.74 ppm, the carbon attached to the hydroxyl group (C-4) at δ 130.61 ppm, and the carbons attached to chlorine (C-3, C-5) at δ 128.07 ppm.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O | 165.32 - 165.52 |

| C-OH (C4) | ~162.78 (or 130.61) |

| C-CONH₂ (C1) | ~137.10 |

| C-H (C2, C6) | ~130.74 |

| C-Cl (C3, C5) | ~128.07 |

| Aromatic Region | 112.91 - 126.76 |

Multi-dimensional NMR Techniques for Complex Structure Assignment

While one-dimensional (1D) ¹H and ¹³C NMR are powerful, multi-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the definitive assignment of complex structures.

For this compound, these techniques would provide further structural proof. A COSY spectrum would show correlations between coupled protons, though for this highly symmetric molecule, its utility would be limited as there are no vicinal aromatic protons to show coupling. HSQC would correlate each protonated carbon directly to its attached proton(s), confirming the C-H connectivity of the aromatic ring. An HMBC experiment would be most informative, revealing long-range (2-3 bond) correlations between protons and carbons. For instance, it would show correlations from the aromatic protons (H-2/H-6) to the surrounding carbons (C-1, C-3/C-5, and C-4), and from the amide protons to the carbonyl carbon (C=O) and C-1, solidifying the entire structural assignment.

However, specific experimental data from 2D NMR studies on this compound are not widely reported in the reviewed scientific literature.

Vibrational Spectroscopy for Functional Group Characterization and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are exceptionally sensitive to the presence of specific functional groups and can provide insight into hydrogen bonding and other intermolecular interactions.

Fourier-Transform Infrared Spectroscopy (FTIR) Studies

The FTIR spectrum of this compound is characterized by absorption bands that correspond to the stretching and bending vibrations of its functional groups. puxdesign.cz The presence of hydroxyl (-OH) and amide (-CONH₂) groups leads to prominent features in the high-frequency region of the spectrum.

The N-H stretching vibrations of the primary amide typically appear as two bands in the range of 3200-3400 cm⁻¹. The O-H stretch of the phenolic hydroxyl group is also found in this region, often appearing as a broad band due to hydrogen bonding. A general range of 3200-3300 cm⁻¹ has been noted for the N-H stretch in similar compounds. The carbonyl (C=O) stretching vibration of the amide group gives rise to a strong, sharp absorption band, typically located around 1650-1680 cm⁻¹. The C-Cl stretching vibrations are expected at lower frequencies, generally around 700 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amide (N-H) | Stretching | 3200 - 3400 |

| Hydroxyl (O-H) | Stretching (H-bonded) | Broad, ~3200 |

| Amide (C=O) | Stretching | 1650 - 1680 |

| Carbon-Chlorine (C-Cl) | Stretching | ~700 |

Raman Spectroscopy Investigations

Raman spectroscopy is a complementary technique to FTIR that also measures molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for characterizing the symmetric stretching of the benzene ring and the C-Cl bonds. The symmetric nature of the disubstituted ring should give rise to a strong, characteristic Raman signal.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. Different ionization techniques can be employed to suit the analyte's properties.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for polar molecules like this compound, allowing for the analysis of the intact molecule with minimal fragmentation. In positive ion mode, the compound is typically protonated, yielding a pseudomolecular ion [M+H]⁺. For this compound, with a molecular weight of 206.03 g/mol , the expected [M+H]⁺ ion would appear at an m/z of approximately 207. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak, with relative intensities corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

In negative ion ESI-MS, deprotonation of the hydroxyl or amide group can occur, resulting in an [M-H]⁻ ion. For instance, the related compound 3,5-dichloro-4-methoxy benzoic acid shows an [M-H]⁻ ion at m/z 218.9625 in its negative ion ESI mass spectrum. researchgate.net Further fragmentation of the parent ion can be induced, for example through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), to provide structural information. nih.gov The fragmentation of a similar molecule, N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamide, has been studied, and its degradation products were identified using high-resolution mass spectrometry, providing insights into potential fragmentation pathways for related benzamides. oak.go.krnih.gov

The analysis of related halogenated benzamides, such as 3,5-dibromo-4-hydroxybenzamide, has been successfully performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which often employs an ESI source. researchgate.net This technique allows for the separation of compounds in a mixture before their detection by the mass spectrometer. researchgate.net

Table 1: ESI-MS Data for this compound and Related Compounds

| Compound | Ionization Mode | Observed m/z | Ion | Reference |

|---|---|---|---|---|

| This compound | Positive | ~207 | [M+H]⁺ | |

| 3,5-dichloro-4-methoxy benzoic acid | Negative | 218.9625 | [M-H]⁻ | researchgate.net |

| Roflumilast degradation product (DP-2) | Positive | 348.9946 | [M+H]⁺ | oak.go.kr |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. unl.edujppres.com For GC-MS analysis of polar molecules like this compound, derivatization is often necessary to increase volatility and thermal stability. The hydroxyl and amide groups can be silylated, for example, to produce less polar derivatives suitable for GC.

The electron ionization (EI) mode is commonly used in GC-MS, which imparts high energy to the molecule, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a "fingerprint" that can be used for identification by comparing it to spectral libraries. The fragmentation pattern of this compound under EI would likely involve cleavage of the amide bond, loss of the hydroxyl group, and cleavages of the aromatic ring. The mass spectrum of the closely related compound, 3,5-Dichloro-4-hydroxybenzoic acid, is available in the NIST database and shows characteristic fragmentation patterns. nist.gov GC-MS has been used to identify a wide range of phytochemicals, including aromatic acids like 3,5-dichloro-4-hydroxybenzoic acid in plant extracts. biomedpharmajournal.org

Table 2: Predicted GC-MS Fragmentation Behavior of this compound

| Fragmentation Process | Potential Fragment |

|---|---|

| Loss of NH₂ | C₇H₃Cl₂O₂ |

| Loss of CONH₂ | C₆H₃Cl₂O |

| Decarbonylation from [M-NH₂]⁺ | C₆H₃Cl₂O |

| Loss of Cl | C₇H₄ClNO₂ |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are fundamental for the unequivocal determination of the three-dimensional atomic arrangement of this compound in the solid state.

For example, the crystal structure of N-(1H-indol-7-yl)-2-methylbenzamide shows the presence of N-H···O and C-H···π interactions that stabilize the crystal packing. eurjchem.com In another study, the crystal structures of several N-substituted benzamides were determined, revealing twisted conformations between the aryl rings. mdpi.com A crystal structure of 3,5-dichloro-4-hydroxybenzoic acid bound to the enzyme HsaD from Mycobacterium tuberculosis has been reported, providing information on the geometry of this closely related molecule in a protein binding site. dbtindia.gov.in

Table 3: Typical Crystallographic Parameters for Benzamide (B126) Derivatives

| Parameter | Typical Range/Value | Reference Compound(s) |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic | 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide, N-Substituted benzamides mdpi.com |

| Space Group | P2₁/c, I2₁2₁2₁ | 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide, HsaD bound to 3,5-dichloro-4-hydroxybenzoic acid dbtindia.gov.in |

| Z value | 4 | 4-Hydroxy-N′-(3,5-dichloro-2-hydroxybenzylidene)benzohydrazide |

Powder X-ray diffraction (PXRD) is a crucial technique for the characterization of polycrystalline materials. rigaku.com It is used to identify the crystalline phase of a bulk sample and to assess its purity. Each crystalline solid has a unique PXRD pattern, which serves as a fingerprint for its identification. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical and materials science. researchgate.netresearchgate.net Different polymorphs can exhibit distinct physicochemical properties. PXRD is a primary tool for identifying and distinguishing between different polymorphic forms. rigaku.comresearchgate.net While specific polymorphic studies on this compound are not detailed in the provided search results, the principles of PXRD are broadly applicable. The technique can be used to monitor for any phase transitions that may occur during manufacturing or storage due to factors like temperature, humidity, or pressure. rigaku.com The detection limits of laboratory PXRD for identifying minor crystalline forms can be in the range of 2-5 w/w%, but can be significantly improved by using synchrotron radiation sources. nih.gov

Advanced Spectroscopic Techniques for Mechanistic Insights

Beyond basic structural identification, advanced spectroscopic methods can provide deeper insights into the chemical behavior and reaction mechanisms involving this compound. In-situ spectroscopic techniques, such as Attenuated Total Reflectance-Infrared (ATR-IR), Raman, and UV-Vis spectroscopy, are increasingly used to monitor homogeneous catalytic systems in real-time. researchgate.net These methods can help identify transient intermediates and elucidate reaction pathways. researchgate.net

For benzamide derivatives, spectroscopic studies combined with theoretical calculations, such as Density Functional Theory (DFT), can be used to investigate intermolecular interactions like hydrogen bonding. researchgate.net For instance, the solvent effect on N-H···O, N-H···N, and N-H···π interactions in complexes of N-monosubstituted benzamides has been explored using mid-infrared spectroscopy and DFT. researchgate.net Such studies can provide a fundamental understanding of the non-covalent forces that govern the compound's behavior in different environments. Furthermore, mechanism-driven experiments using techniques like NMR spectroscopy can reveal specific associations between a substrate and a catalyst, offering insights into the basis of selectivity in chemical reactions. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of chemical species that have one or more unpaired electrons. Such species include free radicals, which are often transient intermediates in chemical reactions. The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it detects the transitions of electron spins in a magnetic field rather than the spins of atomic nuclei. u-tokyo.ac.jp

In the context of this compound, EPR spectroscopy would be an invaluable tool for investigating the formation and structure of radical intermediates that may arise during chemical or biological processes, such as oxidation. The compound possesses two primary sites susceptible to radical formation: the phenolic hydroxyl group and the amide group.

Phenoxyl Radical Formation: The hydroxyl group on the benzene ring can undergo a one-electron oxidation to form a phenoxyl radical. The unpaired electron in this radical would be delocalized over the aromatic ring. The resulting EPR spectrum would provide a wealth of information about the electronic structure of this intermediate. The g-value, a dimensionless quantity, would be characteristic of a phenoxyl radical, typically deviating slightly from the free electron g-value of 2.0023 due to spin-orbit coupling. ciqtekglobal.com

Furthermore, the interaction of the unpaired electron with magnetic nuclei in the molecule, such as the protons on the aromatic ring and the nitrogen of the amide group, leads to hyperfine splitting in the EPR spectrum. The magnitude of these hyperfine coupling constants (hfc) is directly proportional to the spin density at the respective nucleus, thus providing a detailed map of the unpaired electron's distribution. rsc.org For instance, the coupling to the two equivalent meta-protons on the phenoxyl ring would be expected. researchgate.net

Nitrogen-Centered Radical Formation: Alternatively, radical formation could occur at the amide nitrogen, leading to an aminyl radical. Such radicals are generally highly reactive and short-lived. u-tokyo.ac.jp EPR spectroscopy, often in conjunction with spin trapping techniques, can be employed to detect and characterize these transient species. rjb.roresearchgate.net In spin trapping, a short-lived radical reacts with a "spin trap" molecule to form a more stable radical adduct, which can then be readily observed by EPR. researchgate.net The hyperfine splitting pattern of the spin adduct's EPR spectrum can be used to identify the original trapped radical.

While direct experimental EPR studies on radical intermediates of this compound are not extensively reported in the surveyed literature, the expected EPR parameters can be inferred from studies on analogous phenolic and benzamide compounds. The table below presents typical EPR data for phenoxyl and nitrogen-centered radicals to illustrate the type of information that could be obtained.

| Radical Type | Exemplary Compound | g-value | Hyperfine Coupling Constants (a) in Gauss (G) | Reference |

|---|---|---|---|---|

| Phenoxyl Radical | 4-Methoxyphenoxyl radical | - | a(H, ortho): 5.75, a(H, meta): 0.80, a(OCH3): 1.78 | rsc.org |

| Phenoxyl Radical | Sesamolyl radical | - | - | nih.gov |

| Nitrogen-Centered Radical | N-(Arylthio)-2,4-diaryl-6-cyanophenylaminyls | - | - | rsc.org |

| Carbon-Centered Radical Adduct (from Amide) | PBN-trapped carbon-centered radical from N-benzyl aryl amide | 1.9995 | A(N): 14.7, A(H): 3.3 | rsc.org |

This table is for illustrative purposes and shows data for structurally related radicals, not for this compound itself.

The study of radical intermediates of this compound using EPR spectroscopy could provide significant insights into its reaction mechanisms, particularly in oxidative environments. Such studies would be crucial for understanding its potential role in various chemical and biological systems.

Supramolecular Architectures and Crystal Engineering of Halogenated Benzamide Systems

Non-covalent Interactions in Crystalline Solids

Detailed crystallographic data, which is essential for analyzing non-covalent interactions, is not available for 3,5-Dichloro-4-hydroxybenzamide. This includes specific distances and angles that would define its interaction patterns.

Intermolecular Hydrogen Bonding Patterns (e.g., Amide Dimers, O-H···N, O-H···O)

While benzamide (B126) derivatives are known to form robust hydrogen-bonded networks, often involving amide-to-amide synthons, the specific patterns, and geometric parameters (bond lengths, angles) of such interactions in the crystal lattice of this compound have not been reported.

Halogen-Halogen Interactions (Cl···Cl)

The presence of two chlorine atoms on the phenyl ring suggests the potential for Type I or Type II Cl···Cl halogen interactions, which play a significant role in directing the crystal packing of many chlorinated organic compounds. However, without a solved crystal structure, the existence and nature of these interactions for this compound remain unconfirmed.

Halogen-π and π-π Stacking Interactions

Analysis of halogen-π (C-Cl···π) and π-π stacking interactions is contingent on crystallographic data that details the orientation of molecules relative to each other. Such data for this compound is not available, precluding any discussion of these specific supramolecular features.

Polymorphism and Pseudopolymorphism Studies

A search of the scientific literature yielded no studies on the polymorphic or pseudopolymorphic behavior of this compound. Research into whether this compound can crystallize into different solid-state forms (polymorphs) or incorporate solvent molecules into its lattice (pseudopolymorphs) has not been published.

Co-crystallization Strategies and Design Principles

There are no published reports on co-crystals involving this compound as a component. The use of this specific compound in co-crystallization screening or the application of crystal engineering design principles to create novel multi-component solids with it has not been documented.

Crystal Packing and Structural Systematics in Dichlorobenzamide Derivatives

While studies exist on the crystal packing of other dichlorobenzamide derivatives, a systematic analysis that includes this compound is absent from the literature. Such an analysis would require its crystallographic data to compare with related structures to identify trends in supramolecular assembly.

Environmental Transformation and Biotransformation Pathways of Halogenated Benzoic Acid Derivatives

Microbial Degradation of Related Haloaromatic Compounds

Microorganisms play a crucial role in the breakdown of complex organic molecules in the environment. In anaerobic settings, such as in certain sludges and sediments, a series of specific biotransformation reactions have been observed for haloaromatic compounds. These transformations are sequential, often involving demethylation, oxidation, and decarboxylation, ultimately leading to simpler phenolic compounds.

The initial and key step in the anaerobic biotransformation of certain chloroaromatic fungal metabolites is the demethylation of the methoxy (B1213986) group. nih.govasm.org For instance, 3,5-dichloro-p-anisyl alcohol, a metabolite produced by fungi like Hypholoma species, undergoes ready demethylation to form 3,5-dichloro-4-hydroxybenzyl alcohol. asm.orgnih.gov This reaction is carried out by anaerobic bacteria, such as those found in methanogenic sludge. nih.govasm.org In studies using sludge pre-cultivated on substrates containing similar methoxy moieties, this demethylation occurred without a lag phase and was completed within six days, yielding the demethylated product quantitatively. nih.govasm.org This biological process is a prerequisite for subsequent biotic and abiotic transformations. nih.govresearchgate.net

Following demethylation, the resulting benzyl (B1604629) alcohol derivative can be further transformed through a biotic pathway. This next step involves the oxidation of the benzyl alcohol group. asm.orgnih.gov Specifically, 3,5-dichloro-4-hydroxybenzyl alcohol is oxidized to 3,5-dichloro-4-hydroxybenzoate. asm.orgnih.gov The accumulation of this carboxylic acid derivative can vary depending on the specific microbial community present in the environment, acting as either a transient or a more stable intermediate product. asm.orgnih.gov

The biotic route of transformation can continue with the decarboxylation of the newly formed carboxylic acid. In environments such as sludge that has been adapted to lignin-related compounds, a portion of the 3,5-dichloro-4-hydroxybenzoate undergoes decarboxylation. asm.orgnih.gov This reaction removes the carboxyl group, yielding 2,6-dichlorophenol (B41786) as the resulting product. asm.orgnih.govorgsyn.org This process has been demonstrated in laboratory settings where heating 3,5-dichloro-4-hydroxybenzoic acid in dimethylaniline results in the vigorous evolution of gas and the formation of 2,6-dichlorophenol. orgsyn.org

Reductive dehalogenation is a significant mechanism in the environmental degradation of haloaromatic compounds, where a halogen substituent is replaced by a hydrogen atom. nih.gov This process allows microorganisms to use halogenated compounds as electron acceptors in their metabolism. nih.gov While many organisms are known to dehalogenate aliphatic compounds, fewer have been identified that can dehalogenate aromatic compounds. science.gov This mechanism is a key pathway for the detoxification and breakdown of persistent environmental pollutants like polychlorinated biphenyls (PCBs) and other aryl halides. google.comorganic-chemistry.org The reactivity in reductive dehalogenation varies with the halogen, with bromides being reduced more readily than chlorides. organic-chemistry.org

The table below summarizes the microbial transformation pathways for a model haloaromatic compound.

Table 1: Microbial Transformation Pathways| Starting Compound | Transformation Process | Intermediate/Final Product | Organisms/Conditions |

|---|---|---|---|

| 3,5-dichloro-p-anisyl alcohol | Demethylation | 3,5-dichloro-4-hydroxybenzyl alcohol | Anaerobic bacteria in methanogenic sludge nih.govasm.org |

| 3,5-dichloro-4-hydroxybenzyl alcohol | Oxidation | 3,5-dichloro-4-hydroxybenzoate | Anaerobic bacteria in methanogenic sludge asm.orgnih.gov |

| 3,5-dichloro-4-hydroxybenzoate | Decarboxylation | 2,6-dichlorophenol | Anaerobic bacteria in adapted sludge asm.orgnih.gov |

| General Haloaromatic Compound | Reductive Dehalogenation | Dehalogenated aromatic compound | Anaerobic microorganisms nih.govscience.gov |

Abiotic Transformation Processes in Environmental Systems

In addition to microbial action, halogenated benzoic acid derivatives can undergo transformations through non-biological, or abiotic, processes. These chemical reactions can occur in the environment, often influenced by the byproducts of initial biological transformations.

An important abiotic pathway observed for the metabolites of some haloaromatic compounds is dimerization. Following the initial biological demethylation of 3,5-dichloro-p-anisyl alcohol to 3,5-dichloro-4-hydroxybenzyl alcohol, the latter can undergo an abiotic dimerization. asm.orgnih.gov This reaction leads to the formation of a tetrachlorinated bisphenolic compound identified as bis(3,5-dichloro-4-hydroxyphenyl)methane. nih.govresearchgate.net The abiotic nature of this step was confirmed by observing the formation of this dimer in experiments with autoclaved sludge that was spiked with 3,5-dichloro-4-hydroxybenzyl alcohol. nih.govresearchgate.net The proposed mechanism suggests that under the influence of acids or metal salts, the benzyl alcohol can form a stabilized benzylic carbocation, which then reacts with another molecule of the alcohol to form the dimer. researchgate.net

The table below details the key abiotic transformation discussed.

Table 2: Abiotic Transformation Process| Precursor Compound | Transformation Process | Product | Conditions |

|---|---|---|---|

| 3,5-dichloro-4-hydroxybenzyl alcohol | Dimerization | Bis(3,5-dichloro-4-hydroxyphenyl)methane | Abiotic; occurs after initial biotic demethylation nih.govresearchgate.net |

Photohydrolysis of C-Halogen Bonds

The photohydrolysis of carbon-halogen (C-Halogen) bonds is a critical process in the environmental degradation of halogenated aromatic compounds. This reaction involves the absorption of light by the molecule, leading to an excited state that can then react with water to replace a halogen atom with a hydroxyl group. This process is a key step in the detoxification of these compounds, as the removal of halogens often reduces their toxicity and persistence in the environment.

While direct experimental data on the photohydrolysis of 3,5-Dichloro-4-hydroxybenzamide is limited in the reviewed literature, valuable insights can be drawn from studies on structurally analogous compounds, such as halogenated salicylanilides and other dichlorinated aromatic acids.

One closely related compound, niclosamide (B1684120) (2',5-dichloro-4'-nitrosalicylanilide), has been the subject of photodegradation studies. Research has shown that niclosamide degrades under artificial sunlight in aqueous solutions. usgs.gov The degradation rate is pH-dependent, being faster in acidic conditions (pH 5) compared to neutral (pH 7) or alkaline (pH 9) conditions. usgs.govacs.org After 360 hours of continuous irradiation at pH 9, the primary degradation product was identified as 2-chloro-4-nitroaniline, indicating cleavage of the amide bond rather than direct photohydrolysis of the C-Cl bond as the initial major pathway in this specific case. usgs.gov However, the formation of smaller aliphatic acids and carbon dioxide as final products suggests further degradation of the aromatic rings. usgs.gov

Further research into the photochemistry of niclosamide in the presence of photosensitizers like riboflavin (B1680620) (vitamin B2) under visible light has also been conducted. These studies indicate that the photodegradation process can be influenced by other substances present in the environment. nih.gov

Studies on other halogenated aromatic compounds also support the occurrence of C-halogen bond cleavage upon irradiation. For instance, the main photochemical reaction for ioxynil (B1672095) and chloroxynil in pure water is the photohydrolysis of the C-halogen bond. usgs.gov The photodegradation of various halogenated organic disinfection by-products has also been shown to proceed primarily through dehalogenation. nih.gov

The following interactive table summarizes key findings from photodegradation studies of compounds structurally related to this compound, providing insights into potential transformation pathways.

Interactive Data Table: Photodegradation of Halogenated Aromatic Compounds

| Compound | Experimental Conditions | Key Findings | Reference |

| Niclosamide | Artificial sunlight, aqueous buffered solutions (pH 5, 7, 9) | Degradation is pH-dependent (faster at pH 5). Major initial product is 2-chloro-4-nitroaniline. | usgs.govacs.org |

| Niclosamide | Visible light with Riboflavin (photosensitizer) | Photodegradation is influenced by the presence of photosensitizers. | nih.gov |

| Ioxynil and Chloroxynil | Irradiation in pure water | Primary photochemical reaction is photohydrolysis of the C-halogen bond. | usgs.gov |

| Halogenated Disinfection By-products | Low-pressure UV light | The main photodegradation mechanism is dehalogenation. | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Molecule Synthesis

3,5-Dichloro-4-hydroxybenzamide serves as a valuable starting material in the creation of more complex molecules due to its distinct structural features. pubcompare.ai The strategic placement of chlorine atoms and a hydroxyl group on the benzene (B151609) ring allows for a variety of chemical transformations.

Precursors for Pharmaceutical Intermediates

The unique arrangement of its functional groups makes this compound a useful precursor for synthesizing pharmaceutical intermediates. pubcompare.ai These intermediates are crucial components in the development of new drugs. The compound's structure is found within certain biologically active molecules, highlighting its importance in medicinal chemistry.

In one notable example, this compound was utilized in a six-step sequence to synthesize Kaitocephalin, a natural product with neuroexcitatory activity. jst.go.jp This synthesis demonstrates the compound's utility in constructing intricate molecular architectures with potential therapeutic applications. Further research has explored its role in developing modulators for the STING (stimulator of interferon genes) pathway, which is significant in immunology and oncology. google.comgoogle.com

The reactivity of this compound allows for various chemical modifications. For instance, the chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions, and the hydroxyl group can be oxidized to create quinone derivatives. These transformations enable the generation of a diverse range of molecules from a single starting scaffold.

| Intermediate/Target Molecule | Therapeutic Area/Activity | Research Focus |

| Kaitocephalin | Neuroexcitatory | Total synthesis of a natural product |

| STING Modulators | Immunology, Oncology | Development of novel therapeutics |

| Quinone Derivatives | General Pharmaceutical | Exploration of new chemical entities |

Scaffolds for Dye Synthesis

The structural framework of this compound also makes it a suitable scaffold for the synthesis of dyes. fluorochem.co.uk The aromatic ring and its substituents can be chemically modified to create compounds with specific light-absorbing properties. While the direct application in commercial dyes is not extensively documented in the provided search results, its potential is recognized within the field of chemical synthesis. unisa.ac.za

Integration into Supramolecular Materials and Coordination Polymers

The ability of this compound to form predictable interactions with other molecules makes it a valuable component in the construction of supramolecular assemblies and coordination polymers.

Ligand Design for Metal Complexes and Networks

The amide and hydroxyl groups of this compound can act as binding sites for metal ions, making it a suitable ligand for the design of metal complexes and coordination networks. These materials have potential applications in areas such as catalysis, gas storage, and molecular sensing. The precise arrangement of the functional groups allows for the formation of well-defined, ordered structures when coordinated with metal centers.

Development of Novel Synthetic Methodologies Utilizing this compound Derivatives

Derivatives of this compound are being used to explore and develop new methods in organic synthesis. For example, the related compound 3,5-dichloro-4-hydroxybenzohydrazide (B1330080) is listed as a chemical intermediate, suggesting its role in multi-step synthetic pathways. bldpharm.com

One area of development is in biotransformation, where microorganisms are used to perform chemical reactions. Studies have shown that certain bacteria can convert halogenated benzonitriles, which are structurally related to this compound, into their corresponding amides and carboxylic acids. researchgate.net This enzymatic approach offers a greener alternative to traditional chemical methods.

Furthermore, novel one-pot synthesis methods are being developed for related compounds, which could potentially be adapted for this compound. These methods aim to improve efficiency and reduce waste in chemical manufacturing.

| Methodology | Application | Key Features |

| Biotransformation | Green Chemistry | Utilizes enzymes from microorganisms for chemical conversion. |

| One-Pot Synthesis | Process Chemistry | Combines multiple reaction steps into a single procedure to improve efficiency. |

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic techniques are most effective for characterizing 3,5-Dichloro-4-hydroxybenzamide?

- Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the substitution pattern of chlorine and hydroxyl groups. For example, deshielded aromatic protons adjacent to electron-withdrawing substituents (Cl, OH) show distinct splitting patterns .

- Infrared Spectroscopy (IR) : Stretching frequencies for hydroxyl (~3200 cm⁻¹), amide C=O (~1680 cm⁻¹), and C-Cl (~700 cm⁻¹) bonds are critical for functional group identification .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (190.03 g/mol for C₇H₅Cl₂NO) and isotopic patterns from chlorine atoms .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, especially for intermediates in multi-step syntheses .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : Two primary strategies are:

- Direct Chlorination : Reacting 4-hydroxybenzamide with Cl₂ or SOCl₂ under controlled conditions. Excess chlorinating agents may lead to over-substitution, requiring careful stoichiometric monitoring .

- Stepwise Functionalization : Starting from 3,5-dichloro-4-hydroxybenzoic acid (CAS 3336-41-2), amidation via coupling agents like EDCI/HOBt yields the target compound. Purity is enhanced by recrystallization from ethanol/water mixtures .

Q. How do solubility and stability properties influence experimental design for this compound?

- Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen bonding from the hydroxyl and amide groups. Solubility data for structural analogs (e.g., 3,5-Dichloro-4-methylbenzoic acid) suggest similar behavior .

- Stability : Light-sensitive; storage in amber vials under inert gas (N₂/Ar) is recommended. Degradation products (e.g., dechlorinated derivatives) can be monitored via TLC or LC-MS .

Advanced Research Questions

Q. How can crystallographic data contradictions in halogenated benzamide derivatives be resolved?

- Answer : Discrepancies in unit cell parameters or space group assignments often arise from polymorphism or twinning. Strategies include:

- SHELX Refinement : Using SHELXL for small-molecule refinement, adjusting parameters like ADPs (anisotropic displacement parameters) and applying TWIN/BASF commands for twinned crystals .

- Temperature-Dependent Studies : Collecting data at multiple temperatures (e.g., 100 K vs. 298 K) to identify phase transitions or solvent inclusion effects .

Q. What mechanistic insights explain low yields in amidation reactions of 3,5-Dichloro-4-hydroxybenzoic acid?

- Answer : Competing side reactions (e.g., esterification or decarboxylation) are common. Mitigation involves:

- Activation of Carboxylic Acid : Pre-activation with CDI (1,1'-carbonyldiimidazole) reduces side reactions compared to traditional coupling agents .

- Protection of Hydroxyl Group : Temporary protection (e.g., TMS or acetyl groups) prevents undesired nucleophilic attack during amidation .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity with biological targets (e.g., enzymes). For analogs like 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid, DFT predicts electron-deficient aromatic rings enhance binding to bacterial PPTase enzymes .

- Molecular Docking : Using tools like AutoDock Vina, the compound’s Cl and OH groups show affinity for hydrophobic pockets in acetyltransferase domains, suggesting antibacterial potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.